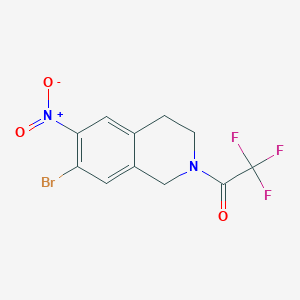

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethanone

CAS No.: 912846-87-8

Cat. No.: VC13499686

Molecular Formula: C11H8BrF3N2O3

Molecular Weight: 353.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912846-87-8 |

|---|---|

| Molecular Formula | C11H8BrF3N2O3 |

| Molecular Weight | 353.09 g/mol |

| IUPAC Name | 1-(7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C11H8BrF3N2O3/c12-8-3-7-5-16(10(18)11(13,14)15)2-1-6(7)4-9(8)17(19)20/h3-4H,1-2,5H2 |

| Standard InChI Key | ZDVBRUOONPLBFS-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])Br)C(=O)C(F)(F)F |

| Canonical SMILES | C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])Br)C(=O)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core consists of a partially saturated isoquinoline ring system (3,4-dihydroisoquinoline), which is bicyclic and aromatic. At position 7 of the ring, a bromine atom is attached, while position 6 hosts a nitro group (). The 2-position of the dihydroisoquinoline is substituted with a 2,2,2-trifluoroethanone moiety (), which introduces significant electronegativity and steric bulk to the structure.

The trifluoroethanone group enhances the compound’s metabolic stability compared to non-fluorinated analogs due to the strong carbon-fluorine bonds, which resist enzymatic cleavage. This substitution also increases lipophilicity, as evidenced by the compound’s predicted log values, potentially improving membrane permeability in biological systems.

Physicochemical Properties

Key predicted physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 353.09 g/mol | |

| Density | 1.602 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 421.5 ± 45.0 °C (Predicted) | |

| pKa | -0.90 ± 0.20 (Predicted) | |

| Log (Predicted) | 2.8–3.33 |

The low predicted pKa (-0.90) indicates strong electron-withdrawing effects from the nitro and trifluoromethyl groups, rendering the compound highly acidic under physiological conditions . This acidity may influence its solubility and interaction with biological targets.

Synthesis and Manufacturing

Industrial Availability

The compound is commercially available through specialized suppliers such as Qtonics and AKSci, with pricing ranging from $200–$500 per gram depending on purity (98–99%). Batch sizes for research purposes typically range from 10 mg to 5 g, and lead times vary from 1–4 weeks due to custom synthesis requirements.

Applications in Research and Development

Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of:

-

Kinase Inhibitors: Modified to target EGFR or VEGFR pathways in cancer therapy.

-

Antipsychotic Agents: Functionalization of the isoquinoline core yields dopamine D2 receptor antagonists .

Material Science

Its high thermal stability (predicted boiling point >400°C) makes it a candidate for heat-resistant polymers or ligands in catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume